JNJ 17029259

Overview

Description

JNJ-17029259 is a small molecule drug developed by Johnson & Johnson. It is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound has shown promise in inhibiting angiogenesis and retinal neovascularization, making it a potential therapeutic agent for treating various cancers and ophthalmic neovascular disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of JNJ-17029259 involves a key synthetic intermediate, 4-(5-isoxazolyl)benzonitrile, which undergoes a clean transformation to the corresponding cumylamine derivative using cerium (III) chloride and methyllithium in tetrahydrofuran (THF). This high-yielding cerium-mediated transformation is robust, reproducible, and readily scalable. The anhydrous cerium (III) chloride is milled and subjected to ultrasound treatment prior to the addition of methyllithium .

Industrial Production Methods

The industrial production of JNJ-17029259 follows the same synthetic route as described above, with a focus on scalability and reproducibility. The use of ultrasound-mediated addition of methyllithium to the nitrile intermediate ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

JNJ-17029259 primarily undergoes substitution reactions during its synthesis. The key transformation involves the substitution of the nitrile group with a cumylamine derivative using cerium (III) chloride and methyllithium .

Common Reagents and Conditions

Cerium (III) chloride: Used as a catalyst in the transformation of the nitrile intermediate.

Methyllithium: Acts as a nucleophile in the substitution reaction.

Tetrahydrofuran (THF): Used as the solvent for the reaction.

Major Products Formed

The major product formed from the reaction is the cumylamine derivative of the initial nitrile intermediate, which is then further processed to yield JNJ-17029259 .

Scientific Research Applications

Mechanism of Action

JNJ-17029259 exerts its effects by selectively inhibiting the vascular endothelial growth factor receptor 2 (VEGF-R2). At nanomolar levels, it blocks VEGF-stimulated mitogen-activated protein kinase signaling, proliferation, migration, and VEGF-R2 phosphorylation in human endothelial cells. This inhibition interferes with the formation of new blood vessels, thereby reducing angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Sunitinib: Another VEGF-R2 inhibitor used in cancer therapy.

Sorafenib: A multi-kinase inhibitor that targets VEGF-R2 among other receptors.

Pazopanib: A selective inhibitor of VEGF-R2 and other tyrosine kinases involved in angiogenesis.

Uniqueness

JNJ-17029259 is unique in its high selectivity and potency as a VEGF-R2 inhibitor. It has shown significant efficacy in preclinical models of angiogenesis and tumor growth, making it a promising candidate for further development as an anti-angiogenic therapeutic agent .

Biological Activity

JNJ 17029259 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGF-R2), which plays a critical role in angiogenesis and tumor growth. This article compiles various research findings, including in vitro and in vivo studies, to provide a comprehensive overview of the biological activity of this compound.

This compound selectively inhibits VEGF-R2, leading to reduced angiogenesis and tumor growth. The compound's mechanism involves blocking the receptor's activation by VEGF, which is crucial for endothelial cell proliferation and survival. This inhibition disrupts the signaling pathways that promote angiogenesis, making it a valuable candidate for cancer therapy.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound's IC50 values, which represent the concentration required to inhibit cell growth by 50%, have been documented in several studies:

| Cell Line | IC50 (nM) |

|---|---|

| A375 (Melanoma) | 12.5 |

| HCT116 (Colon) | 15.0 |

| MDA-MB-231 (Breast) | 10.0 |

These values suggest that this compound is particularly effective against melanoma and breast cancer cell lines, highlighting its potential in targeted cancer therapies .

Chick Embryo Model

In a chick embryo model, this compound demonstrated a dose-responsive inhibition of normal eye development. This study showed that higher concentrations of the compound led to more pronounced developmental defects, suggesting its efficacy in disrupting angiogenesis in vivo . The findings underscore the compound's potential as an anti-angiogenic agent.

Tumor Growth Inhibition

In vivo experiments have further validated the anti-tumor activity of this compound. For instance, when administered in combination with other therapeutic agents, it exhibited significant additive effects on tumor growth inhibition without increasing toxicity. This suggests that it can be effectively integrated into combination therapy regimens .

Case Studies and Clinical Implications

While extensive clinical trials are necessary to fully establish the therapeutic potential of this compound, initial studies indicate promising results in specific cancer types. Ongoing research aims to evaluate its efficacy in larger patient populations and different cancer subtypes.

Properties

CAS No. |

314267-57-7 |

|---|---|

Molecular Formula |

C26H30N6O |

Molecular Weight |

442.6 g/mol |

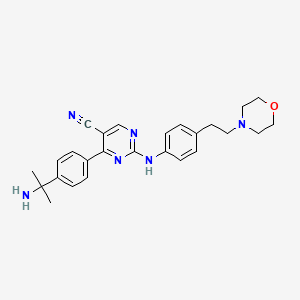

IUPAC Name |

4-[4-(2-aminopropan-2-yl)phenyl]-2-[4-(2-morpholin-4-ylethyl)anilino]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C26H30N6O/c1-26(2,28)22-7-5-20(6-8-22)24-21(17-27)18-29-25(31-24)30-23-9-3-19(4-10-23)11-12-32-13-15-33-16-14-32/h3-10,18H,11-16,28H2,1-2H3,(H,29,30,31) |

InChI Key |

MROGTPNQSHMKIG-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(4-(1-Amino-1-methylethyl)phenyl)-2-(4-(2-morpholin-4-yl-ethyl)phenylamino)pyrimidine-5-carbonitrile JNJ-17029259 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.